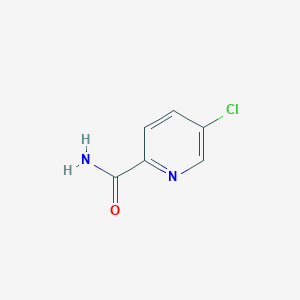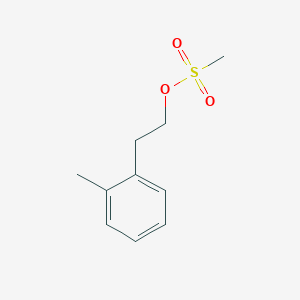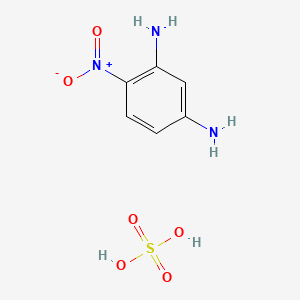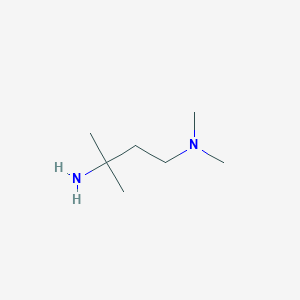
N1,N1,3-Trimethylbutane-1,3-diamine
Vue d'ensemble
Description
N1,N1,3-Trimethylbutane-1,3-diamine is a chemical compound with the molecular formula C7H18N2 . It is a white to yellow solid and is primarily used in the industrial sector . It can serve as an intermediate for dyes, rubber chemicals, and optical brighteners . It can also be used in organic synthesis reactions, such as producing nitrogen-containing compounds or as a ligand in metal coordination chemistry .
Synthesis Analysis
N1,N1,3-Trimethylbutane-1,3-diamine can be synthesized through a reaction involving 1,3-butanediamine and a methylating agent (such as chloromethane and methyl chloroacetate) .Molecular Structure Analysis
The molecular structure of N1,N1,3-Trimethylbutane-1,3-diamine is represented by the InChI code: 1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H . The molecular weight of this compound is 130.23 .Physical And Chemical Properties Analysis
N1,N1,3-Trimethylbutane-1,3-diamine has a molecular weight of 130.23 . It is a white to yellow solid . The boiling point is predicted to be 158.1°C .Applications De Recherche Scientifique
Complexation Behavior with Metals
Research by Halimehjani et al. (2019) delved into the synthesis and characterization of metal dithiocarbamate complexes using diamines, including those similar to N1,N1,3-Trimethylbutane-1,3-diamine. They explored how these complexes interact with metals, providing insights into their potential application in material sciences and catalysis (Halimehjani et al., 2019).
Crystal Polymorphs and DFT Calculations
Tokutome and Okuno (2013) investigated a compound structurally related to N1,N1,3-Trimethylbutane-1,3-diamine, focusing on its crystal polymorphs. Their work contributes to understanding the molecular structure and interactions in crystalline forms of such compounds (Tokutome & Okuno, 2013).
Polymerization Applications
Kwon et al. (2017) synthesized novel Zn(II) complexes with ligands similar to N1,N1,3-Trimethylbutane-1,3-diamine, demonstrating their effectiveness in catalyzing the ring-opening polymerization of rac-lactide. This indicates potential applications in producing polylactic acid, a biodegradable and bioactive thermoplastic aliphatic polyester (Kwon et al., 2017).
Optical Characterization
Kozak et al. (2011) reported on the optical characterization of nanocrystalline diamond films modified with organosilane-coupling agents, including compounds analogous to N1,N1,3-Trimethylbutane-1,3-diamine. Their findings have implications for biosensor applications (Kozak et al., 2011).
CO2 Adsorption
Research by Sim et al. (2020) involved the synthesis of a diaminosilane, related to N1,N1,3-Trimethylbutane-1,3-diamine, for use as a CO2 adsorbent. Their findings are crucial for developing new materials for carbon capture and storage (Sim et al., 2020).
Safety And Hazards
N1,N1,3-Trimethylbutane-1,3-diamine is a chemical that requires careful handling due to its toxicity. Contact or inhalation can cause irritation and corrosion . Therefore, appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn during handling . It should be kept away from sources of ignition and oxidizing agents .
Propriétés
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJEGHBTQCDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627998 | |
| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,3-Trimethylbutane-1,3-diamine | |
CAS RN |
933738-55-7 | |
| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



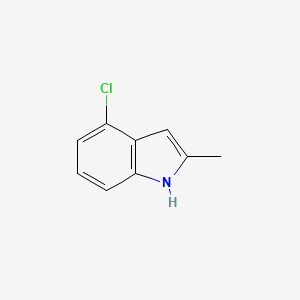
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
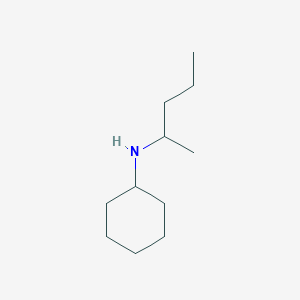
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
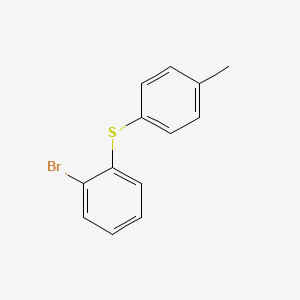
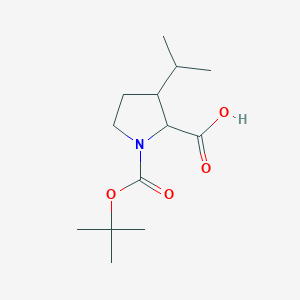
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
